molecular formula C10H5ClN2O2S B6598371 methyl 4-chloro-5-cyanothieno[2,3-b]pyridine-2-carboxylate CAS No. 930293-23-5

methyl 4-chloro-5-cyanothieno[2,3-b]pyridine-2-carboxylate

Cat. No.: B6598371
CAS No.: 930293-23-5
M. Wt: 252.68 g/mol
InChI Key: GOXHVDFLRBTQQS-UHFFFAOYSA-N
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Description

Methyl 4-chloro-5-cyanothieno[2,3-b]pyridine-2-carboxylate is a heterocyclic compound with the molecular formula C10H5ClN2O2S. This compound is notable for its unique structure, which includes a thieno[2,3-b]pyridine core, a chlorine atom, and a cyano group.

Properties

IUPAC Name

methyl 4-chloro-5-cyanothieno[2,3-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClN2O2S/c1-15-10(14)7-2-6-8(11)5(3-12)4-13-9(6)16-7/h2,4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOXHVDFLRBTQQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C(=CN=C2S1)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

930293-23-5
Record name methyl 4-chloro-5-cyanothieno[2,3-b]pyridine-2-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-chloro-5-cyanothieno[2,3-b]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-acyl-1,1,3,3-tetracyanopropenides with mercaptoacetic esters, leading to the formation of the thieno[2,3-b]pyridine scaffold . The reaction conditions often include the use of inert atmospheres and specific temperature controls to ensure the desired product is obtained with high purity.

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the compound can be synthesized on a larger scale using similar principles as in laboratory settings.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-5-cyanothieno[2,3-b]pyridine-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents.

    Oxidation Reactions: The thieno[2,3-b]pyridine core can undergo oxidation to form sulfoxides or sulfones.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogenation catalysts.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Major Products

    Substitution: Formation of various substituted thieno[2,3-b]pyridine derivatives.

    Reduction: Formation of amine derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

Scientific Research Applications

Antiparasitic Activity

One of the most notable applications of methyl 4-chloro-5-cyanothieno[2,3-b]pyridine-2-carboxylate is its potential as an antiparasitic agent. Research indicates that derivatives of thieno[2,3-b]pyridine, including this compound, exhibit strong antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria.

Case Study: Antiplasmodial Activity

  • Study Findings : Compounds structurally related to this compound were synthesized and tested for their effects on the viability of P. falciparum. The most potent compounds showed IC50 values in the low nanomolar range, indicating high efficacy against the parasite while maintaining a favorable selectivity index (SI) .
  • Mechanism of Action : The mechanism appears to involve inhibition of specific enzymes in the parasite's metabolic pathways, although detailed pathways remain a subject of ongoing research.

Structure-Activity Relationship (SAR) Studies

The compound serves as a valuable model in SAR studies aimed at optimizing antiplasmodial activity. Researchers have explored how modifications to the thieno[2,3-b]pyridine scaffold influence biological activity.

Key Findings from SAR Studies

  • Substitution Patterns : Variations in substitution at the 4-aryl position significantly affect antiplasmodial potency. For instance, certain substitutions enhance activity while others may hinder it .
  • Comparative Analysis : Compounds with aromatic substituents linked to nitrogen atoms generally exhibit better activity than those with aliphatic groups .

Synthesis and Chemical Properties

This compound can be synthesized through established chemical methods, including Thorpe-Ziegler reactions. Its molecular structure includes critical functional groups that contribute to its biological activity.

Potential for Further Research

Given its promising biological activities and structural characteristics, this compound presents opportunities for further research in drug development.

Mechanism of Action

The mechanism of action of methyl 4-chloro-5-cyanothieno[2,3-b]pyridine-2-carboxylate is not fully elucidated. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to its unique structural features. The cyano group and the thieno[2,3-b]pyridine core are critical for its binding affinity and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-chloro-5-cyanothieno[2,3-b]pyridine-2-carboxylate is unique due to the presence of both a cyano group and a thieno[2,3-b]pyridine core, which confer distinct chemical reactivity and potential biological activity compared to its analogs.

Biological Activity

Methyl 4-chloro-5-cyanothieno[2,3-b]pyridine-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and structure-activity relationships.

Chemical Structure and Properties

This compound has a molecular formula of C10_{10}H5_5ClN2_2O2_2S and a molecular weight of 252.68 g/mol. The compound features a thieno[2,3-b]pyridine core with both cyano and carboxylate functionalities, which are critical for its biological activity ( ).

Recent studies have indicated that compounds within the thieno[2,3-b]pyridine class exhibit a range of biological activities, primarily through the inhibition of protein kinases. Protein kinases play a crucial role in various cellular processes, including growth and differentiation. This compound has been shown to inhibit specific protein kinases associated with inflammatory and autoimmune diseases ( ).

Antiparasitic Activity

One significant area of research focuses on the compound's antiparasitic properties. In vitro studies have demonstrated that derivatives of thieno[2,3-b]pyridine exhibit strong antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria. The most potent compounds in this series have shown IC50_{50} values in the low nanomolar range, indicating high efficacy ( ).

Table 1: Antiplasmodial Activity of Thieno[2,3-b]pyridine Derivatives

Compound IDIC50_{50} (nM)Selectivity Index
9a25>100
9b50>80
9c30>90
9d15>120

Structure-Activity Relationships (SAR)

The structure-activity relationship studies reveal that modifications to the thieno[2,3-b]pyridine scaffold significantly impact biological activity. For example:

  • The presence of an aromatic substituent on the nitrogen atom enhances antiplasmodial activity.
  • Substituents at the ortho position can hinder activity if they disrupt spatial orientation ( ).

Table 2: Impact of Structural Modifications on Biological Activity

Modification TypeEffect on Activity
Ortho-substitutionDecreased potency
Aromatic nitrogen substituentIncreased potency
Alkyl vs. aromatic groupsVaried effects on selectivity

Therapeutic Potential

Given its biological profile, this compound shows promise as a lead compound for developing new therapeutics against malaria and potentially other diseases characterized by aberrant kinase activity. Its ability to inhibit specific kinases suggests applications in treating conditions such as asthma, arthritis, and diabetes ( ).

Case Studies and Research Findings

  • Antimalarial Studies : In a study evaluating various thieno[2,3-b]pyridine derivatives for their antiplasmodial activity, this compound was identified as one of the most effective compounds with a significant reduction in parasite viability at low concentrations ( ).
  • Kinase Inhibition : Research has demonstrated that this compound effectively inhibits several protein kinases involved in inflammatory pathways. This suggests potential applications in treating autoimmune disorders ( ).

Q & A

Q. What are the common synthetic routes for methyl 4-chloro-5-cyanothieno[2,3-b]pyridine-2-carboxylate, and how are intermediates monitored?

The compound is typically synthesized via multi-step heterocyclic reactions. A representative approach involves cyclization of substituted pyridine precursors, followed by halogenation and cyanation. For example, ethyl 3-amino-thieno[2,3-b]pyridine derivatives (similar to those in and ) can undergo chlorination at the 4-position using POCl₃ or SOCl₂, followed by cyanation with CuCN/KCN. Reaction progress is monitored via TLC or HPLC, and intermediates are purified via column chromatography. Critical intermediates like the chloro-substituted precursor should be characterized by 1^1H/13^{13}C NMR and HRMS to confirm regioselectivity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should be prioritized?

  • X-ray crystallography : Resolve structural ambiguities (e.g., substitution patterns) using SHELXL ( ).
  • NMR : 1^1H NMR identifies aromatic protons and substituent environments (e.g., Cl and CN groups deshield adjacent protons). 13^{13}C NMR confirms carbonyl (C=O) and nitrile (CN) carbons.
  • Mass spectrometry : HRMS validates molecular weight (±0.001 Da) and isotopic patterns for Cl atoms.
  • IR spectroscopy : Peaks at ~2200 cm⁻¹ (C≡N) and ~1700 cm⁻¹ (ester C=O) confirm functional groups .

Q. What safety precautions are critical when handling this compound and its synthetic intermediates?

Chlorinated and cyanated intermediates (e.g., 4-chloro derivatives) require strict adherence to protocols:

  • Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact ().
  • Store at 0–6°C if unstable ().
  • Neutralize waste with 10% NaHCO₃ before disposal. Emergency measures for cyanide exposure (e.g., amyl nitrite) must be accessible .

Advanced Questions

Q. How can reaction yields be optimized for the cyanation step, and what factors influence regioselectivity?

Cyanation efficiency depends on:

  • Catalyst choice : CuCN/KCN in DMF at 120–140°C enhances nucleophilic substitution.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states.
  • Substituent electronic effects : Electron-withdrawing groups (e.g., Cl) at the 4-position activate the 5-position for cyanation. Monitor byproduct formation (e.g., di-cyanation) via LC-MS and adjust stoichiometry (1.2–1.5 eq CN⁻) .

Q. How can contradictions between computational predictions and experimental crystallographic data be resolved?

Discrepancies often arise from neglecting non-covalent interactions (e.g., hydrogen bonds, π-stacking). Use SHELXL refinement ( ) to incorporate H-bonding patterns (). For example, graph-set analysis (e.g., Etter’s rules) identifies donor-acceptor networks influencing crystal packing. Compare DFT-optimized geometries (B3LYP/6-31G*) with X-ray data to refine torsional angles and van der Waals radii .

Q. What computational methods are suitable for predicting the compound’s reactivity in nucleophilic substitution reactions?

  • DFT calculations : Use Gaussian or ORCA to model transition states (e.g., SNAr mechanisms at the 4-Cl position).
  • NBO analysis : Quantify charge distribution to identify electrophilic centers (e.g., Cl vs. CN groups).
  • MD simulations : Predict solvation effects in DMF or THF. Validate with kinetic experiments (e.g., Eyring plots) .

Q. How does the electronic nature of substituents influence the compound’s potential as a kinase inhibitor scaffold?

  • Cl group : Enhances lipophilicity and π-stacking with kinase ATP pockets.
  • CN group : Acts as a hydrogen bond acceptor, improving target binding. SAR studies require synthesizing analogs (e.g., 5-NH₂ or 5-COOEt) and testing against kinase panels (e.g., EGFR, VEGFR). Use molecular docking (AutoDock Vina) to correlate substituent electronic profiles (Hammett σ values) with IC₅₀ data .

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